molecular formula C17H17N5O4 B5079440 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B5079440
M. Wt: 355.3 g/mol
InChI Key: KDEFMPARZUBVHS-UHFFFAOYSA-N
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Description

2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a unique structure combining elements of quinoline and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps, starting with the preparation of the quinoline and purine intermediates. The quinoline derivative can be synthesized through the reduction of quinoline-2-one derivatives . The purine derivative is often prepared via a series of condensation reactions involving appropriate amines and aldehydes . The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline and purine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinoline and purine rings to their respective dihydro forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and purine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-one and purine-2,6-dione derivatives, while reduction could produce dihydroquinoline and dihydropurine derivatives.

Scientific Research Applications

2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline and purine moieties allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid apart is the combination of quinoline and purine structures in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications.

Properties

IUPAC Name

2-[8-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-8-4-6-10-5-2-3-7-11(10)21/h2-3,5,7H,4,6,8-9H2,1H3,(H,23,24)(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEFMPARZUBVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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